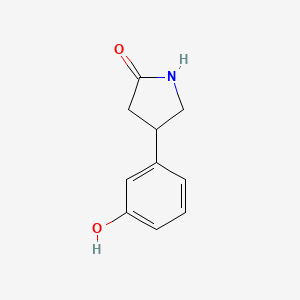
4-(3-Hydroxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
4-(3-Hydroxyphenyl)pyrrolidin-2-one has the following chemical characteristics:
- CAS Number : 73725-82-3
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.2 g/mol
- Purity : Typically ≥95%
The compound features a pyrrolidinone ring substituted with a hydroxyphenyl group, which influences its reactivity and biological interactions. The specific positioning of the hydroxy group is crucial for its activity profile.
Medicinal Chemistry
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, which is critical in addressing antibiotic resistance issues.
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. This makes it a promising lead compound for further drug development targeting specific cancer types.
- Neuroprotective Effects : There is emerging evidence that pyrrolidinone derivatives can provide neuroprotection in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.
Biological Research
- Enzyme Inhibition Studies : this compound has been studied for its ability to inhibit specific enzymes linked to disease pathways, such as those involved in inflammation and metabolic disorders. This inhibition can lead to therapeutic effects in conditions like diabetes and cardiovascular diseases.
- Molecular Docking Simulations : Computational studies using molecular docking have been employed to predict the binding affinity of this compound to various biological targets, aiding in the design of more effective derivatives with enhanced activity.
Industrial Applications
- Pharmaceutical Development : Due to its diverse biological activities, this compound is utilized as a building block in the synthesis of more complex pharmaceutical compounds. It serves as an intermediate in the development of drugs targeting multiple therapeutic areas.
- Agrochemical Formulations : The compound's antimicrobial properties also make it suitable for use in agrochemicals, potentially enhancing crop protection against pathogens.
Case Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could be developed into a therapeutic agent for breast cancer treatment .
Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotective mechanisms revealed that this compound could mitigate oxidative stress-induced neuronal damage in vitro. The compound was shown to enhance the expression of antioxidant enzymes, indicating its potential as a neuroprotective agent .
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.2 g/mol |
IUPAC名 |
4-(3-hydroxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-9-3-1-2-7(4-9)8-5-10(13)11-6-8/h1-4,8,12H,5-6H2,(H,11,13) |
InChIキー |
DOSDNEYPPVONJR-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















